5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose
Overview
Description
5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose: is a chemical compound commonly used in the field of nucleoside chemistry. It is a derivative of ribose, where the hydroxyl groups at positions 1 and 2 are removed, and the hydroxyl group at position 5 is protected by a dimethoxytrityl group. This compound is significant in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.
Mechanism of Action
Target of Action
The primary target of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose, also known as (2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol, is the nucleotide in the process of oligonucleotide synthesis .
Mode of Action
The compound acts as a protecting group for the 5’-oxygen of the nucleotide during oligonucleotide synthesis . The deprotection (detritylation) of the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside is catalyzed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation .
Biochemical Pathways
The compound is involved in the oligonucleotide synthesis pathway . It plays a crucial role in the detritylation step, which is essential for the synthesis of oligonucleotides .
Pharmacokinetics
The detritylation rate is influenced by the solution acidity and solvent polarity .
Result of Action
The result of the compound’s action is the formation of a 4,4’-dimethoxytrityl carbocation and a hydroxyl function at the 5’-position of the nucleotide . This process is crucial for the subsequent coupling steps in oligonucleotide synthesis .
Action Environment
The detritylation rate is reduced by the addition of small amounts of water to the reaction medium, presumably through its effect on the solution acidity . There is little or no effect of solvent polarity on the equilibrium and rate constants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose typically involves the protection of the hydroxyl group at the 5-position of ribose with a dimethoxytrityl group. This is achieved through a reaction with dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated synthesizers and controlled environments to ensure high purity and yield. The use of protective groups like dimethoxytrityl is crucial in preventing unwanted side reactions during the synthesis of complex oligonucleotides .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxytrityl group, leading to the formation of dimethoxytrityl cations.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The dimethoxytrityl group can be substituted by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like dichloroacetic acid are used to catalyze the oxidation of the dimethoxytrityl group.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: The major product is the dimethoxytrityl cation.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the dimethoxytrityl group with the nucleophile.
Scientific Research Applications
Chemistry:
- Used in the synthesis of oligonucleotides, which are essential for genetic research and biotechnology .
Biology:
- Employed in the study of genetic sequences and the development of genetic probes.
Medicine:
- Utilized in the development of antisense oligonucleotides for therapeutic purposes, including the treatment of genetic disorders and cancers .
Industry:
Comparison with Similar Compounds
- 5-O-(Dimethoxytrityl)-2’-deoxythymidine
- 5-O-(Dimethoxytrityl)-2’-deoxyuridine
- 5-O-(Dimethoxytrityl)-2’-deoxyadenosine
Uniqueness: 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is unique due to the absence of hydroxyl groups at positions 1 and 2, which distinguishes it from other dimethoxytrityl-protected nucleosides. This structural difference makes it particularly useful in specific synthetic applications where the presence of these hydroxyl groups would be detrimental .
Properties
IUPAC Name |
(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)31-18-25-24(27)16-17-30-25/h3-15,24-25,27H,16-18H2,1-2H3/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGTVUTOQJPDE-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](CCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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